molecular formula C19H19N3O5S B465983 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide CAS No. 356094-17-2

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B465983
CAS No.: 356094-17-2
M. Wt: 401.4g/mol
InChI Key: HIEBGZAHKDLFOE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide follows established IUPAC conventions for complex organic molecules containing multiple functional groups. According to ChemSpider documentation, the compound can be identified through several equivalent naming systems, including the formal IUPAC designation and various alternative nomenclatures that reflect different organizational priorities within the molecular structure. The primary IUPAC name emphasizes the acetamide functionality as the principal group, with the phenyl sulfonamide and isoxazole components designated as substituents.

The compound's systematic identification incorporates the 5-methyl-1,2-oxazol-3-yl nomenclature for the isoxazole ring system, which represents a five-membered heterocycle containing both nitrogen and oxygen atoms. This naming convention specifically denotes the methyl substitution at the 5-position of the oxazole ring, a structural feature that significantly influences the compound's chemical reactivity and biological activity. The sulfonamide linkage connects this heterocyclic system to the central phenyl ring, creating a rigid molecular framework that constrains conformational flexibility.

Alternative naming systems documented in chemical databases include variations such as "Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)-" and "N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide". These nomenclature variants reflect different approaches to prioritizing functional groups within the molecular structure, with some emphasizing the acetamide core while others highlight the sulfonamide functionality. The standardization of chemical nomenclature becomes particularly important for complex molecules like this compound, where multiple functional groups compete for priority in naming conventions.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₁₉N₃O₅S encapsulates the elemental composition of this compound, indicating a complex organic structure with nineteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, five oxygen atoms, and one sulfur atom. This stoichiometric relationship reflects the compound's substantial molecular complexity and provides fundamental information for various analytical and computational applications. The balanced carbon-to-hydrogen ratio suggests a highly aromatic character, consistent with the presence of multiple benzene rings and heterocyclic systems within the molecular framework.

The average molecular mass of 401.437 daltons positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and active pharmaceutical ingredients. This molecular weight falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five, suggesting potential utility in drug development applications. The monoisotopic mass of 401.104542 daltons provides more precise mass information essential for high-resolution mass spectrometric analysis and accurate molecular identification.

Molecular weight analysis reveals important implications for the compound's physical and chemical properties. The relatively high molecular weight contributes to reduced volatility and enhanced chemical stability under standard laboratory conditions. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) introduces significant polarity to the molecule, influencing solubility characteristics and intermolecular interactions. The sulfur atom, in particular, contributes to the compound's unique electronic properties through its ability to participate in various bonding modes and oxidation states.

The elemental composition analysis demonstrates a nitrogen content of approximately 10.5% by mass, which is significant for compounds intended for biological applications. This nitrogen content primarily derives from the isoxazole ring system, the sulfonamide linkage, and the acetamide functionality. The oxygen content of approximately 19.9% by mass reflects the compound's multiple oxygen-containing functional groups, including the sulfonyl oxygens, phenoxy ether linkage, isoxazole oxygen, and acetamide carbonyl. These heteroatoms contribute substantially to the molecule's hydrogen bonding capacity and overall polarity profile.

Crystallographic Studies and Three-Dimensional Conformation

While specific crystallographic data for this compound are not extensively documented in the available literature, related sulfonamide compounds provide valuable insights into the likely three-dimensional conformation of this molecule. Crystal structure analysis of 4-[(5-methyl-isoxazol-3-yl)amino-sulfonyl] compounds has revealed important conformational preferences that likely apply to this structurally similar derivative. These studies demonstrate that sulfonamide-containing molecules typically adopt specific geometric arrangements to minimize steric hindrance while maximizing favorable intermolecular interactions.

The three-dimensional conformation of the compound is significantly influenced by the rigid isoxazole ring system, which constrains the orientation of the attached methyl group and amino linkage. The planar nature of the isoxazole heterocycle restricts conformational flexibility in this region of the molecule, creating a relatively fixed geometric framework. The sulfonamide linkage introduces additional conformational constraints through its tetrahedral geometry around the sulfur atom, which influences the spatial relationship between the isoxazole and phenyl ring systems.

Computational molecular modeling suggests that the compound likely adopts an extended conformation to minimize steric interactions between the bulky phenoxy and isoxazole substituents. The acetamide linkage provides some degree of conformational flexibility through rotation around the C-N bond, although this rotation may be restricted by intramolecular hydrogen bonding interactions. The phenoxy substituent can adopt various orientations relative to the central phenyl ring, with the preferred conformation determined by a balance between steric hindrance and electronic effects.

Intermolecular interactions in the crystalline state are expected to involve hydrogen bonding between the sulfonamide NH groups and various oxygen-containing functionalities. The isoxazole nitrogen atoms may serve as hydrogen bond acceptors, while the acetamide and sulfonamide groups can function as both donors and acceptors. These interactions contribute to the overall crystal packing arrangement and influence the compound's physical properties, including melting point, solubility, and thermal stability.

The molecular conformation also affects the compound's electronic properties and potential biological activity. The spatial arrangement of electron-donating and electron-withdrawing groups influences the overall electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. The three-dimensional structure determines the accessibility of various functional groups for intermolecular interactions, which is crucial for understanding the compound's mechanism of action and pharmacological properties.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for this compound through characteristic chemical shifts and coupling patterns that reflect the molecule's diverse functional groups. ¹H NMR analysis reveals distinct signals corresponding to the aromatic protons of the phenyl rings, with the isoxazole ring proton appearing as a characteristic singlet in the aromatic region. The methyl groups attached to both the isoxazole ring and the phenoxy substituent generate sharp singlets in the aliphatic region, typically appearing between 2.0-2.5 ppm for aromatic methyl groups.

The acetamide NH proton typically appears as a broad signal around 8-9 ppm, while the sulfonamide NH exhibits a characteristic chemical shift influenced by the electron-withdrawing nature of the sulfonyl group. The acetyl methyl group generates a sharp singlet around 2.1 ppm, and the OCH₂ protons of the acetamide linkage appear as a singlet around 4.5-4.7 ppm. Integration ratios provide quantitative information about the relative numbers of protons in different environments, confirming the proposed molecular structure.

¹³C NMR spectroscopy offers complementary structural information through carbon chemical shifts that reflect the electronic environment of each carbon atom. The carbonyl carbon of the acetamide group appears around 170 ppm, while the aromatic carbons exhibit chemical shifts between 110-160 ppm depending on their substitution patterns and electronic environments. The isoxazole carbons show characteristic shifts that distinguish them from simple aromatic carbons, with the carbon bearing the methyl group typically appearing around 12-15 ppm.

Infrared (IR) spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies. The compound exhibits strong absorption bands corresponding to N-H stretching vibrations around 3200-3400 cm⁻¹, C=O stretching of the acetamide group around 1650-1680 cm⁻¹, and S=O stretching vibrations of the sulfonamide group appearing as two distinct bands around 1320 and 1150 cm⁻¹. The aromatic C=C stretching vibrations appear around 1500-1600 cm⁻¹, while the isoxazole ring exhibits characteristic vibrations that distinguish it from simple aromatic systems.

Mass spectrometry analysis reveals fragmentation patterns characteristic of sulfonamide-containing compounds. The molecular ion peak appears at m/z 401, corresponding to the molecular weight of the intact molecule. Characteristic fragment ions include the loss of the acetyl group (m/z 359), cleavage of the phenoxy substituent, and formation of the sulfonamide-containing fragment ions. Tandem mass spectrometry (MS/MS) provides additional structural confirmation through specific fragmentation pathways that reflect the molecule's connectivity and functional group arrangement.

Computational Chemistry Approaches for Electronic Structure Prediction

Computational chemistry methods provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental characterization techniques. Density Functional Theory (DFT) calculations can predict optimal molecular geometries, electronic distributions, and various molecular properties relevant to understanding the compound's behavior and potential applications. These theoretical approaches are particularly valuable for complex molecules where experimental determination of certain properties may be challenging or incomplete.

Molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies frontier molecular orbitals that govern chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide information about the compound's electron-donating and electron-accepting capabilities, which are crucial for understanding its potential biological activities and chemical transformations. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and provides insights into its electronic excitation properties.

Electrostatic potential surface calculations map the distribution of positive and negative charge regions across the molecular surface, identifying sites prone to nucleophilic or electrophilic attack. These calculations are particularly valuable for predicting intermolecular interactions and potential binding sites for biological targets. The sulfonamide functionality typically exhibits significant negative electrostatic potential around the oxygen atoms, while the aromatic rings show more neutral characteristics.

Molecular dynamics simulations can predict the compound's conformational flexibility and thermal behavior in solution or solid state. These calculations provide information about preferred conformations, rotational barriers around single bonds, and the influence of temperature on molecular motion. Such information is crucial for understanding the compound's behavior under different experimental conditions and its potential stability in pharmaceutical formulations.

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13-4-3-5-16(10-13)26-12-19(23)20-15-6-8-17(9-7-15)28(24,25)22-18-11-14(2)27-21-18/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEBGZAHKDLFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133464
Record name N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356094-17-2
Record name N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-2-(3-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Phenoxyacetamide Introduction: The final step involves coupling the sulfonamide intermediate with 3-methylphenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Anti-inflammatory Activity

The compound has been studied for its potential as a cyclooxygenase (COX) inhibitor , particularly targeting COX-II, which plays a critical role in inflammatory processes. Research indicates that derivatives of acetamide-sulfonamide scaffolds exhibit promising anti-inflammatory properties through their ability to inhibit COX enzymes, thereby reducing pain and inflammation .

Antimicrobial Properties

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide shows efficacy against various bacterial strains. Its sulfonamide group is known for antibacterial activity, which can be attributed to its ability to inhibit bacterial folate synthesis. This mechanism is similar to that of established antibiotics like sulfamethoxazole .

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer therapy. The incorporation of isoxazole rings has been linked to enhanced cytotoxicity against several cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications on the phenyl and isoxazole rings can significantly affect its biological activity:

Structural FeatureModificationEffect on Activity
Sulfonamide GroupSubstitution with different aryl groupsEnhanced antibacterial activity
Isoxazole RingVarying methyl substitutionsIncreased anticancer potency
Acetamide MoietyAltering alkyl side chainsImproved anti-inflammatory effects

Case Study 1: COX-II Inhibition

A study evaluating various acetamide-sulfonamide derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against COX-II, indicating strong inhibitory effects compared to traditional NSAIDs .

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 3: Cancer Cell Line Studies

In assays involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity, with an IC50 value of 15 µM, supporting further investigation into its mechanisms of action and potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoxazole ring may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their implications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Source)
Target Compound C19H19N3O5S (estimated) ~409.44 3-Methylphenoxy Not explicitly reported; inferred from analogs
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (667903-26-6) C22H25N3O5S 443.52 4-Isopropyl-3-methylphenoxy Unreported; structural emphasis on lipophilicity
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide (606923-53-9) C21H23N3O5S 429.49 2-Isopropylphenoxy Predicted pKa = 5.58; enhanced solubility
2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (433318-40-2) C19H19N3O6S 425.44 2-Methoxyphenoxy Antifungal activity (MLS001219668)
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (901397-84-0) C12H12ClN3O4S 329.76 Chloroacetamide Structural precursor for antimicrobial agents

Key Observations :

  • Substituent Effects: Phenoxy Group Modifications: The 3-methylphenoxy group in the target compound is less sterically hindered compared to analogs with 4-isopropyl-3-methylphenoxy () or 2-methoxyphenoxy () groups. This may influence receptor binding and metabolic stability.
  • Bioactivity Trends :
    • Methoxy and halogen substituents correlate with antifungal and anti-inflammatory activities (), while bulkier groups like isopropyl may enhance lipophilicity and membrane penetration.
Analgesic and Anti-Inflammatory Activity
  • N-Phenylacetamide Sulfonamides: Analogs such as N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide () demonstrated anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol.
  • Sulfamethoxazole Derivatives : The 1,4-thiazine-sulfamethoxazole hybrid in showed potent antifungal activity (binding energy = -12.0414 kcal/mol), suggesting that similar substitutions in the target compound could enhance bioactivity.

Biological Activity

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide, also known by its CAS number 21312-10-7, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound exhibits structural features that suggest it may interact with various biological pathways, particularly as an inhibitor of carbonic anhydrases (CAs), which are critical in numerous physiological processes.

  • Molecular Formula : C₁₂H₁₃N₃O₄S
  • Molecular Weight : 295.31 g/mol
  • IUPAC Name : N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide

Inhibitory Effects on Carbonic Anhydrases

Recent studies have highlighted the compound's role as an inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are often overexpressed in tumors and play a significant role in regulating pH within the tumor microenvironment.

  • Activity Against CA Isoforms :
    • In vitro assays demonstrated that the compound exhibited significant inhibitory activity against CA IX, with IC50 values ranging from 51.6 to 99.6 nM for various derivatives .
    • The structure–activity relationship (SAR) indicated that modifications to the aliphatic chain influenced inhibitory potency, with specific substitutions enhancing activity against CA IX .
  • Cell Viability and Migration Studies :
    • The compound was tested on cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), showing reduced cell viability under hypoxic conditions, which is characteristic of solid tumors .
    • Additionally, it demonstrated a capacity to inhibit cell migration, further suggesting its potential as an anticancer agent .

Study on Saccharide-Modified Sulfonamides

In a study evaluating a series of saccharide-modified sulfonamides, compounds similar to this compound were synthesized and tested for their biological activity. The results indicated that certain modifications enhanced their selectivity towards CA IX and XII, leading to promising therapeutic implications for targeting tumor-associated CAs .

Neuroprotective Effects

Another investigation explored the neuroprotective properties of related sulfonamide compounds. These studies revealed that specific derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Data Tables

Compound NameTarget CA IsoformIC50 (nM)Cell Line TestedEffect on Cell Viability
Compound 16aCA IX51.6HT-29Significant reduction
Compound 16bCA IX99.6MDA-MB-231Significant reduction
This compoundCA IX & XIIVariesVarious linesInhibitory effect observed

Q & A

Basic: What are the established synthetic routes for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from substituted phenols and sulfonamide precursors. For example:

  • Step 1: React 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride.
  • Step 2: Sulfonation of 4-aminophenyl sulfonyl chloride with 5-methyl-3-isoxazolamine under basic conditions (e.g., NaHCO₃) yields the sulfonamide intermediate.
  • Step 3: Couple the intermediates via nucleophilic acyl substitution using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous DMF .
    Key Considerations: Optimize reaction time and stoichiometry to avoid side products like over-sulfonated derivatives.

Basic: How can researchers validate the molecular structure of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR: Confirm the presence of the isoxazole ring (δ 6.2–6.5 ppm for aromatic protons) and acetamide carbonyl (δ 168–170 ppm in ¹³C NMR).
  • X-ray Crystallography: Resolve bond angles and distances (e.g., C–S bond in sulfonamide: ~1.76 Å, typical for sulfonyl linkages) .
  • Mass Spectrometry: Verify molecular weight (e.g., ESI-MS [M+H]⁺ at m/z ≈ 430).

Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in silico studies?

Methodological Answer:
Contradictions often arise from solubility differences or target protein conformational dynamics. Address these by:

  • Solubility Optimization: Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation to improve bioavailability.
  • Molecular Dynamics (MD) Simulations: Compare ligand-protein binding stability under physiological conditions (e.g., 310 K, pH 7.4) to in vitro assay parameters .
  • Dose-Response Reassessment: Validate computational IC₅₀ values with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced: How can computational methods predict reaction pathways for derivatives of this compound?

Methodological Answer:
Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates:

  • Reaction Mechanism: Study sulfonamide formation using Fukui indices to identify nucleophilic/electrophilic sites.
  • ICReDD Framework: Integrate reaction path search algorithms with experimental data to prioritize viable synthetic routes .
    Example: Predict regioselectivity in isoxazole ring functionalization using frontier molecular orbital (FMO) analysis.

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:2) to separate polar byproducts.
  • Recrystallization: Dissolve crude product in hot ethanol and cool slowly to obtain high-purity crystals (≥95% by HPLC) .
  • HPLC: Apply a C18 column with acetonitrile/water (0.1% TFA) for final purity validation.

Advanced: How to design experiments analyzing substituent effects on sulfonamide bioactivity?

Methodological Answer:
Use a Taguchi orthogonal array to minimize experimental runs while testing variables:

  • Factors: Substituent position (para/meta), electron-withdrawing/donating groups, steric bulk.
  • Response Variables: IC₅₀ values (enzyme inhibition), logP (lipophilicity).
  • Statistical Analysis: Apply ANOVA to identify significant factors (p < 0.05) .
    Example: Compare 5-methylisoxazole vs. 5-chloroisoxazole derivatives to assess electronic effects on target binding.

Advanced: What crystallographic data support the compound’s conformational stability?

Methodological Answer:
X-ray diffraction reveals:

  • Torsion Angles: The 3-methylphenoxy group adopts a dihedral angle of 25–30° relative to the phenyl ring, minimizing steric clash.
  • Hydrogen Bonding: Intramolecular H-bonds between sulfonamide NH and acetamide carbonyl stabilize the planar conformation .
    Validation: Compare experimental data with Cambridge Structural Database (CSD) entries for analogous sulfonamides.

Basic: How to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling: Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays.
  • Docking Studies: Align the acetamide moiety with ATP-binding pocket residues (e.g., hinge region of EGFR) using AutoDock Vina.
  • Mutagenesis: Validate binding via site-directed mutations (e.g., T790M in EGFR) to confirm target specificity .

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